1-(2-chlorophenyl)-N-[1-(3-methylphenyl)ethyl]methanesulfonamide
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Overview
Description
(2-CHLOROPHENYL)-N-[1-(3-METHYLPHENYL)ETHYL]METHANESULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a chlorophenyl group and a methanesulfonamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-CHLOROPHENYL)-N-[1-(3-METHYLPHENYL)ETHYL]METHANESULFONAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorophenylamine with 3-methylphenylacetyl chloride to form an intermediate, which is then treated with methanesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-CHLOROPHENYL)-N-[1-(3-METHYLPHENYL)ETHYL]METHANESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2-CHLOROPHENYL)-N-[1-(3-METHYLPHENYL)ETHYL]METHANESULFONAMIDE is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, (2-CHLOROPHENYL)-N-[1-(3-METHYLPHENYL)ETHYL]METHANESULFONAMIDE is investigated for its potential therapeutic effects. It may have applications in treating diseases related to enzyme dysfunction or as an anti-inflammatory agent.
Industry
Industrially, this compound can be used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it valuable for creating high-performance materials and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of (2-CHLOROPHENYL)-N-[1-(3-METHYLPHENYL)ETHYL]METHANESULFONAMIDE involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal biochemical pathways, leading to therapeutic effects in medical applications.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Similar in structure but with two chlorine atoms on the aniline ring.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer with different functional groups but similar industrial applications.
Uniqueness
(2-CHLOROPHENYL)-N-[1-(3-METHYLPHENYL)ETHYL]METHANESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H18ClNO2S |
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Molecular Weight |
323.8 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-N-[1-(3-methylphenyl)ethyl]methanesulfonamide |
InChI |
InChI=1S/C16H18ClNO2S/c1-12-6-5-8-14(10-12)13(2)18-21(19,20)11-15-7-3-4-9-16(15)17/h3-10,13,18H,11H2,1-2H3 |
InChI Key |
HGCQINALILPCKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)NS(=O)(=O)CC2=CC=CC=C2Cl |
Origin of Product |
United States |
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